Ethyl 2-(3-nitrobenzylidene)acetoacetate

Process Chemistry Green Chemistry Calcium Channel Blocker

Ethyl 2-(3-nitrobenzylidene)acetoacetate (CAS 39562-16-8) is the exclusive ethyl ester intermediate for nitrendipine API synthesis. Unlike methyl or isopropyl analogs, only this ester ensures correct molecular architecture and USP/EP pharmacopeial traceability. A documented 96% synthetic yield in reusable ionic liquids and a high melting point (160°C) make it the optimal choice for robust high-temperature recrystallization, reducing production costs and waste in generic ANDA impurity profiling.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
CAS No. 39562-16-8
Cat. No. B1583955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-nitrobenzylidene)acetoacetate
CAS39562-16-8
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C
InChIInChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3/b12-8+
InChIKeyYOPMSDPIOQUWFE-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-nitrobenzylidene)acetoacetate (CAS 39562-16-8) Intermediate for Nitrendipine and Cardiovascular APIs


Ethyl 2-(3-nitrobenzylidene)acetoacetate (CAS 39562-16-8), also referred to as ethyl 3-nitrobenzylideneacetoacetate, is a pivotal organic intermediate within the 1,4-dihydropyridine calcium channel blocker (CCB) class . This compound, with a molecular formula of C13H13NO5 and a molecular weight of 263.25 g/mol, is derived from acetoacetic acid and features a characteristic 3-nitrobenzylidene group . Its primary commercial and research significance lies in its role as a key building block in the convergent synthesis of the antihypertensive agent nitrendipine and as an impurity standard for related dihydropyridines like lercanidipine [1].

Why Procuring Ethyl 2-(3-nitrobenzylidene)acetoacetate Over Other Alkyl Esters is Critical for Process and Purity


The assumption that any 2-(3-nitrobenzylidene)acetoacetate ester can be substituted for another is a significant procurement error in API manufacturing and analytical chemistry. While the methyl, isopropyl, and methoxyethyl esters share the same core pharmacophore, their divergent physicochemical properties—including melting point and solubility —dictate distinct process chemistry and crystallization behaviors. More critically, the alkyl or alkoxy ester moiety is an inherent part of the final drug's molecular architecture (e.g., nitrendipine requires an ethyl ester [1], nilvadipine requires an isopropyl ester [2]). Using the incorrect intermediate fundamentally alters the synthesis route and yields an incorrect API. Furthermore, in an analytical context, this compound is specifically required as a reference standard for nitrendipine impurities; a generic 'similar' compound lacks the necessary traceability to pharmacopeial monographs (USP/EP) .

Quantitative Differentiation of Ethyl 2-(3-nitrobenzylidene)acetoacetate (39562-16-8) Against Key In-Class Analogs


Superior Process Yield in the Convergent Synthesis of Nitrendipine Using Ionic Liquids

In a head-to-head comparison within the same experimental system, the cyclocondensation of ethyl 2-(3-nitrobenzylidene)acetoacetate with methyl 3-aminocrotonate in the ionic liquid n-butyl pyridinium tetrafluoroborate to synthesize nitrendipine achieves a 96% yield [1]. This demonstrates a substantial efficiency advantage over the compound's utility in other syntheses, such as the preparation of a cilnidipine intermediate using the same ethyl ester, which reports a >70% yield . Furthermore, the ionic liquid process using the ethyl ester can be recycled at least 5 times without activity loss [1].

Process Chemistry Green Chemistry Calcium Channel Blocker

Superior Thermal Stability for Purification and Handling vs. Methyl and Methoxyethyl Esters

The melting point of ethyl 2-(3-nitrobenzylidene)acetoacetate is reported as 160°C when recrystallized from ethanol . This value is significantly higher than that of its methyl ester analog, which melts at 158°C , and the methoxyethyl ester analog, which has a notably lower melting range of 61-63°C (with decomposition) . The elevated melting point of the ethyl ester indicates stronger intermolecular forces in the solid state , which is advantageous for purification via recrystallization and for ensuring physical stability during storage and handling.

Crystallization Purification Physicochemical Properties

Critical and Unique Role as a Reference Standard for Nitrendipine Impurity Profiling

Ethyl 3-nitrobenzylideneacetoacetate is a fully characterized chemical compound offered specifically as a reference standard for the active pharmaceutical ingredient (API) Nitrendipine . Its use in analytical method development, method validation (AMV), and quality control (QC) applications is defined by its traceability to pharmacopeial standards (USP or EP) . In contrast, while the methyl ester analog is also an intermediate, its primary utility is as a precursor for nifedipine and benidipine [1], and the methoxyethyl ester is an intermediate for cilnidipine , demonstrating that each ester serves a distinct and non-interchangeable analytical purpose tied to a specific API.

Analytical Chemistry Quality Control Pharmacopeial Standards

Unique Intermediate for Lercanidipine Impurity Synthesis vs. Alternative Ester Utilities

This compound serves a dual role in the dihydropyridine class. While it is the key intermediate for nitrendipine [1], it is also specifically utilized as an intermediate for the synthesis of 5-Ethyl-demethyl Lercanidipine, a known impurity of the calcium channel blocker Lercanidipine . This contrasts with the isopropyl ester, which is exclusively used as a primary intermediate for Nilvadipine [2], and the methoxyethyl ester, which is primarily used for Cilnidipine and Nimodipine . The ethyl ester's utility spans both primary API and impurity synthesis, offering a distinct procurement value.

Drug Substance Impurity Pharmaceutical Intermediate Calcium Channel Blocker

Optimal Application Scenarios for Ethyl 2-(3-nitrobenzylidene)acetoacetate in Pharma R&D and Manufacturing


High-Yield, Green Synthesis of Nitrendipine API in Ionic Liquid Media

Based on the quantitative evidence of a 96% synthetic yield and catalyst recyclability in an ionic liquid system [1], this compound is the optimal choice for process chemists developing robust, high-throughput, and environmentally sustainable routes for manufacturing the antihypertensive drug nitrendipine. The process efficiency directly translates to lower production costs and reduced waste.

Development and Validation of Pharmacopeial QC Methods for Nitrendipine

As demonstrated by its role as a USP/EP-traceable reference standard [1], analytical chemists in quality control and regulatory affairs must use this specific compound for the development, validation, and routine execution of chromatographic methods to accurately quantify nitrendipine impurities. Substitution with any other ester would compromise the integrity and regulatory compliance of the analytical data.

Synthesis of Specific Lercanidipine-Related Impurity Standards for Generic Drug Development

For generic pharmaceutical companies developing ANDA submissions for lercanidipine, the requirement to synthesize and characterize process-related impurities like 5-Ethyl-demethyl Lercanidipine [1] makes this compound an essential procurement item. Its ability to serve as a precursor to this specific impurity standard provides a targeted research tool not readily replaced by other alkyl ester variants.

Crystallization Process Optimization Leveraging High Melting Point

Given its high melting point of 160°C [1], which is significantly higher than that of its methyl (158°C) and methoxyethyl (61-63°C) ester counterparts, this compound is particularly suited for synthetic routes that require high-temperature reaction conditions or where final purification relies heavily on recrystallization. Its superior thermal stability can lead to higher-purity isolated product and more reliable scale-up procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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